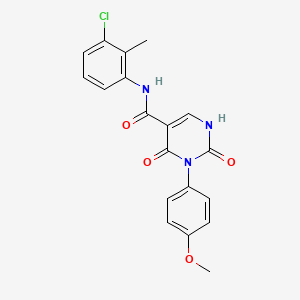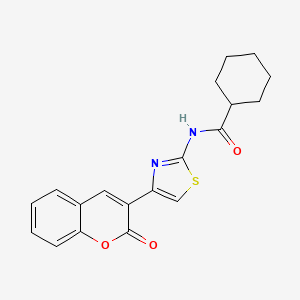
N-(4-(2-氧代-2H-色烯-3-基)噻唑-2-基)环己烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that combines the structural features of coumarin, thiazole, and cyclohexanecarboxamide. Coumarin derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties . Thiazole derivatives also exhibit diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects . The combination of these moieties in a single molecule aims to enhance its biological activity and potential therapeutic applications.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Investigated for its antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical formulations.
作用机制
Target of Action
Compounds containing a 1,3-thiazole ring, which is present in this compound, form the central structural group of a number of biologically active natural products and pharmacologically active compounds .
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially influence its bioavailability.
Result of Action
Compounds containing a thiazole ring have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents could potentially be influenced by environmental factors such as pH and temperature.
生化分析
Biochemical Properties
The biochemical properties of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not fully elucidated. Compounds in the coumarin-thiazole class have been reported to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The exact enzymes, proteins, and other biomolecules that N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide interacts with are yet to be identified.
Cellular Effects
In vitro evaluation of coumarin compounds, including N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide, has revealed cytotoxicity against various cell lines . The compound influences cell function by exerting cytotoxic effects, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is not fully understood. It is known that coumarin-thiazole hybrids can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide in laboratory settings are not well-documented. The stability, degradation, and long-term effects on cellular function of similar coumarin compounds have been studied .
Dosage Effects in Animal Models
The effects of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide at different dosages in animal models have not been reported. Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide are not well-known. Coumarin-thiazole hybrids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide within cells and tissues are not well-documented. Similar compounds are known to interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is not well-known. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide typically involves a multi-step process. One common method starts with the synthesis of the coumarin moiety, followed by the formation of the thiazole ring and finally the coupling with cyclohexanecarboxamide.
Synthesis of Coumarin Moiety: The coumarin moiety can be synthesized by reacting 7-hydroxy-4-methylcoumarin with ethylchloroacetate in the presence of a base, followed by cyclization.
Formation of Thiazole Ring: The thiazole ring can be formed by reacting the coumarin derivative with thiosemicarbazide and an appropriate aldehyde under reflux conditions.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the thiazole-coumarin intermediate with cyclohexanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
相似化合物的比较
Similar Compounds
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of cyclohexanecarboxamide.
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of cyclohexanecarboxamide.
Uniqueness
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cyclohexanecarboxamide is unique due to its combination of coumarin, thiazole, and cyclohexanecarboxamide moieties, which may enhance its biological activity and therapeutic potential compared to similar compounds.
属性
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(12-6-2-1-3-7-12)21-19-20-15(11-25-19)14-10-13-8-4-5-9-16(13)24-18(14)23/h4-5,8-12H,1-3,6-7H2,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLUXDNFXSIVLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
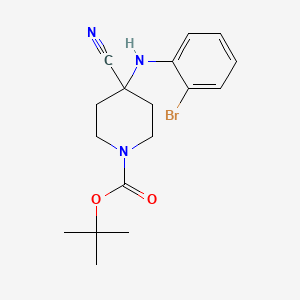
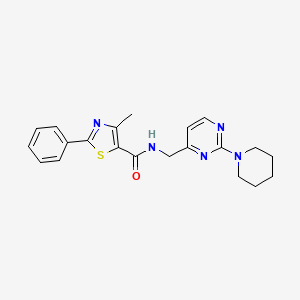
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
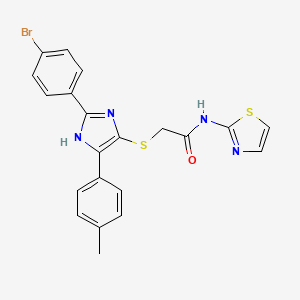
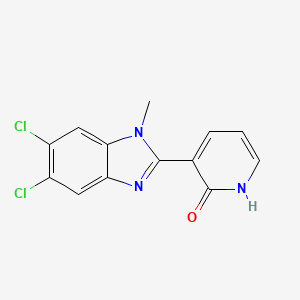
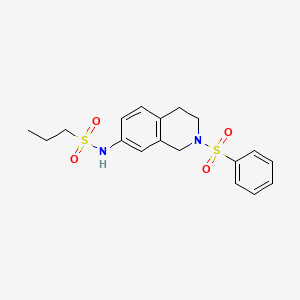
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
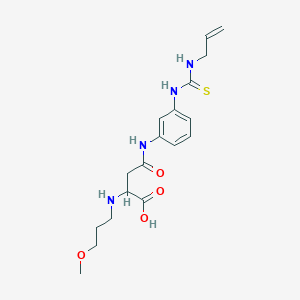
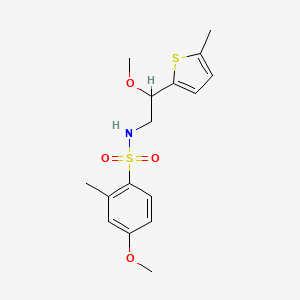
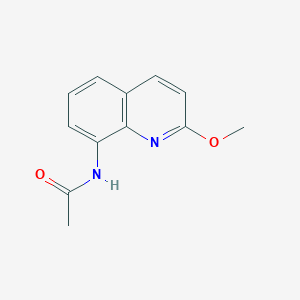
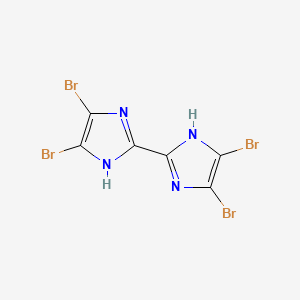
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2382234.png)
